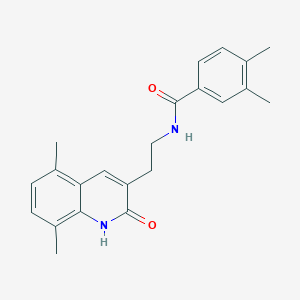

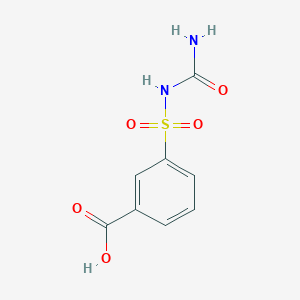

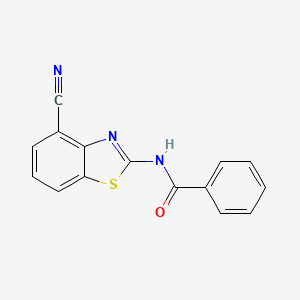

N-(3-chloro-4-methylphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-chloro-4-methylphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other acetamide derivatives. Acetamides are a class of compounds where an acetyl functional group is bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and are often studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For example, the synthesis of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was achieved through the reaction of an aniline derivative with POCl3 in acetate . Similarly, the target compound could be synthesized by reacting the appropriate indole derivative with a chloroacetamide under suitable conditions. The synthesis process is crucial as it can affect the yield, purity, and structural conformation of the final product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the acetamide group and various substituents on the aromatic ring or the nitrogen atom. For instance, "2-Chloro-N-(3-methylphenyl)acetamide" exhibits a syn conformation of the N-H bond to the meta-methyl group . The molecular structure is often confirmed using techniques such as NMR, IR, and X-ray diffraction analysis, which provide information on the conformation and geometric parameters of the compound .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the substituents on the aromatic ring. The amide group can engage in hydrogen bonding, which can influence the compound's physical properties and reactivity . The presence of substituents like chloro, methyl, or other functional groups can also affect the compound's reactivity, allowing for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular hydrogen bonding can lead to higher melting points and boiling points . The presence of halogens or other electron-withdrawing groups can affect the electron distribution in the molecule, influencing its chemical behavior and interactions with biological targets . The antioxidant properties of some indole-based acetamide derivatives have been evaluated, indicating potential for biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Related Compounds

- Anticancer Activity of Thiazole Derivatives : A study by Evren et al. (2019) discusses the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were evaluated for their anticancer activity. The study highlights the selective cytotoxicity of these compounds against human lung adenocarcinoma cells, suggesting a potential area of application for related acetamide derivatives in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Comparative Metabolism and Herbicide Activity

- Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds. This research indicates the importance of understanding the metabolic fate of chemicals for assessing their safety and efficacy (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicide Detoxification in Plants

- Initial Metabolism of Acetochlor : Research by Breaux (1987) on the metabolism of acetochlor in various plant species highlights mechanisms of herbicide detoxification, which could be relevant for studying the environmental impact and selective toxicity of related compounds (Breaux, 1987).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-3-10-23-12-19(16-6-4-5-7-18(16)23)25-13-20(24)22-15-9-8-14(2)17(21)11-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRSELLREYVVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)

![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)

![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)